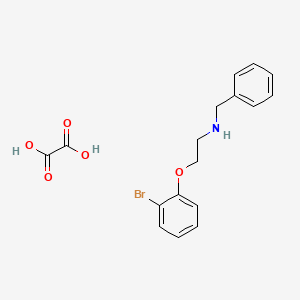
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl benzoate
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl benzoate typically involves the esterification of 2-(4-methoxyphenyl)-2-oxo-1-phenylethanol with benzoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of side reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxy-1-phenylethyl benzoate.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methoxyphenyl)-2-oxo-1-phenylethanol: Similar structure but lacks the benzoate group.
4-Methoxyphenyl benzoate: Contains the methoxyphenyl and benzoate groups but lacks the oxo-phenylethyl moiety.
2-Oxo-1-phenylethyl benzoate: Contains the oxo-phenylethyl and benzoate groups but lacks the methoxyphenyl moiety.
Uniqueness: 2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxo-1-phenylethyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-25-19-14-12-16(13-15-19)20(23)21(17-8-4-2-5-9-17)26-22(24)18-10-6-3-7-11-18/h2-15,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOOKUDEQSWKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4039784.png)
![4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine](/img/structure/B4039789.png)
![2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid](/img/structure/B4039794.png)
![methyl 4-{4-[benzyl(methyl)amino]butoxy}benzoate oxalate](/img/structure/B4039801.png)
![N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4039803.png)
![7-[(3,4-dichlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B4039807.png)
![N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid](/img/structure/B4039818.png)

![1-[4-(4-Iodophenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4039837.png)
![2,6-Dimethyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4039852.png)
![N-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]butan-2-amine](/img/structure/B4039854.png)

![1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4039868.png)

